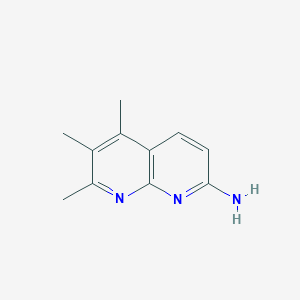

5,6,7-Trimethyl-1,8-naphthyridin-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of "5,6,7-Trimethyl-1,8-naphthyridin-2-amine" and its derivatives involves various chemical modification techniques of pyridine derivatives and condensation processes. For instance, Shiozawa et al. (1984) synthesized related naphthyridine derivatives by modifying pyridine derivatives and employing condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). This demonstrates the flexibility in synthetic routes that can be adapted for the synthesis of naphthyridine derivatives.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives, including "this compound," has been extensively studied through X-ray diffraction analysis, revealing insights into their hydrogen bonding and supramolecular architectures. Studies by Jin et al. (2011) and others have highlighted the role of noncovalent weak interactions in the crystal packing of these compounds, underscoring the importance of hydrogen bonds in their structural configuration (Jin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives encompasses a range of reactions, including amination and formation of σ-adducts with amide ions. Haak et al. (1981) explored the amination of naphthyridines, providing valuable insights into their reactivity and potential for further functionalization (Haak et al., 1981).

Physical Properties Analysis

The physical properties of "this compound" derivatives are influenced by their molecular structure and hydrogen bonding. The studies reveal diverse crystalline forms and supramolecular architectures, which are critical for understanding the compound's solubility, melting points, and stability.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including their electrochemical and photochromic properties, have been a subject of research. For example, York and Evans (2010) reported on the photochromic properties of a related naphthyridine derivative, emphasizing the compound's potential in applications requiring light-responsive materials (York & Evans, 2010).

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Supramolecular Architecture

Studies focusing on hydrogen bonding between 5,6,7-Trimethyl-1,8-naphthyridin-2-amine and various acidic compounds have improved our understanding of its role in binding with these compounds. Anhydrous and hydrated multicomponent crystals of this compound have been prepared with different acids, demonstrating its significance in forming organic salts through hydrogen bonding and crystal packing, which is crucial in the development of new materials and pharmaceuticals (Jin et al., 2010).

DNA Binding and Potential for Gene Detection

A 1,8-naphthyridine derivative with a positively charged side-chain, related to this compound, shows potential in binding to AP site-containing DNA duplexes. This derivative demonstrates strong binding affinity, which is significant for the development of DNA-binding ligands suitable for gene detection and potentially for targeted drug delivery (Ichihashi et al., 2008).

Catalysis in Organic Synthesis

The compound has been studied in the context of highly regioselective Friedländer annulations with unmodified ketones, employing novel amine catalysts. This research is crucial for the synthesis of heterocycles like quinolines and 1,8-naphthyridines, which are important in various chemical and pharmaceutical industries (Dormer et al., 2003).

Tautomerization and Nonlinear Optical Properties

DFT calculations on amine-imine tautomerization in derivatives of this compound reveal insights into their molecular geometries, electronic properties, and nonlinear optical (NLO) properties. Such studies are vital for understanding the photochromic properties and potential applications in optical technologies (Wazzan & Safi, 2017).

Binding Affinity and Thermodynamic Characterization

Research has also been conducted on the binding affinity of this compound and its derivatives to cytosine in DNA duplexes. These studies provide valuable insights into the thermodynamic parameters of binding, which could have implications in the design of novel DNA-targeting drugs (Sato et al., 2009).

Análisis Bioquímico

Biochemical Properties

5,6,7-Trimethyl-1,8-naphthyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity . Additionally, this compound can interact with nucleic acids, potentially affecting transcription and replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, this compound has been reported to induce apoptosis by upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been found to inhibit topoisomerase II, an enzyme crucial for DNA replication . Additionally, it can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings . In vivo studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been noted, where a specific dosage range induces significant biochemical changes without causing toxicity . At very high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolic flux . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism . Additionally, this compound can act as a substrate for certain enzymes, further integrating into metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the nucleus, where it can exert its effects on DNA and transcription processes .

Subcellular Localization

This compound is primarily localized in the nucleus, although it can also be found in other subcellular compartments . Its activity and function are influenced by its localization, with nuclear accumulation being crucial for its interaction with DNA and transcription factors . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Propiedades

IUPAC Name |

5,6,7-trimethyl-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZNDZVOGHOUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

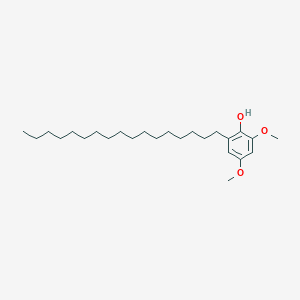

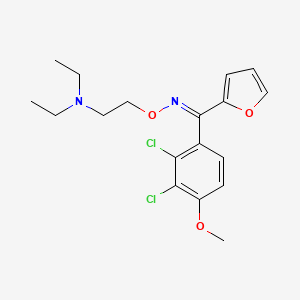

CC1=C(C2=C(N=C1C)N=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429458 | |

| Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69587-84-4 | |

| Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)

![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)

![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)

![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)